6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine
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Overview
Description
6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of thiazolo-pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a related class of compounds, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as inhibitors of bacterial DNA gyrase B , and have shown potential in drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Mode of Action
Related thiazolo[4,5-b]pyridines have been reported to act as fibrinogenic receptor antagonists with antithrombotic activity . They may inhibit the aggregation factor of human platelets , suggesting that they could interact with their targets to alter cellular processes.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that these compounds may have a significant impact at the molecular and cellular level.
Action Environment
The efficacy of related compounds in various biological activities suggests that they may be stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
6-Bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity. Additionally, the compound can interact with DNA, affecting gene transcription and expression. These interactions are crucial for its role in modulating cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. These interactions can affect the metabolic flux and levels of various metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues. For instance, the compound may be actively transported into cells via membrane transporters, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo-pyridines, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound has been investigated for its potential anti-inflammatory and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain a thiazole ring fused to a pyridine ring but differ in the position of the fusion and substituents.
Thiazolo[5,4-b]pyridines: These compounds have a different fusion pattern and may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom and amine group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1643854-27-6 |
---|---|
Molecular Formula |
C6H4BrN3S |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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